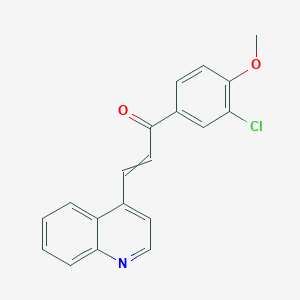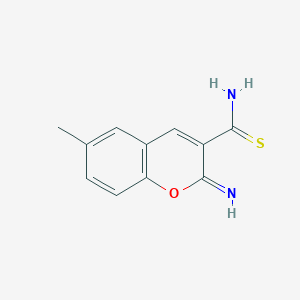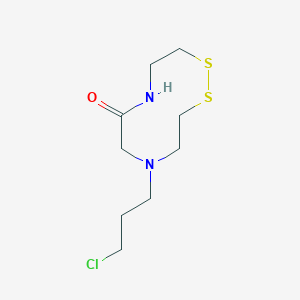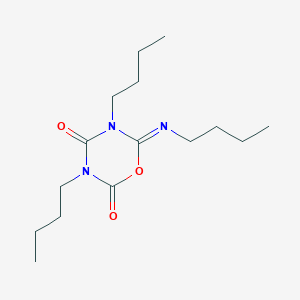![molecular formula C6H8BrClO B14190978 3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne CAS No. 852700-57-3](/img/structure/B14190978.png)
3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne is a chemical compound characterized by the presence of both bromine and chlorine atoms attached to a propan-2-yl group, which is further connected to a prop-1-yne moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne typically involves the reaction of 3-chloroprop-1-yne with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition reactions: The triple bond in the prop-1-yne moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alkanes and alkenes.
Scientific Research Applications
3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine and chlorine atoms can participate in halogen bonding, while the prop-1-yne moiety can undergo addition reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-Bromo-2-chloropropan-2-yl)oxy]prop-1-yne
- 3-[(1-Bromo-3-chloropropan-2-yl)oxy]but-1-yne
- 3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-2-yne
Uniqueness
3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne is unique due to its specific arrangement of bromine and chlorine atoms, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both halogens and the prop-1-yne moiety makes it a versatile compound for various chemical transformations and research applications.
Properties
CAS No. |
852700-57-3 |
|---|---|
Molecular Formula |
C6H8BrClO |
Molecular Weight |
211.48 g/mol |
IUPAC Name |
1-bromo-3-chloro-2-prop-2-ynoxypropane |
InChI |
InChI=1S/C6H8BrClO/c1-2-3-9-6(4-7)5-8/h1,6H,3-5H2 |
InChI Key |
PWBNELSFTIAIOL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(CCl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)





![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)


